molecular formula C11H14N2O B2638463 4-Phenyl-1,4-diazepan-2-one CAS No. 46294-68-2

4-Phenyl-1,4-diazepan-2-one

Cat. No.: B2638463
CAS No.: 46294-68-2
M. Wt: 190.246
InChI Key: FULYNFQIKMDEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Seven-Membered Heterocycles in Contemporary Chemical Synthesis

Seven-membered heterocycles, which are cyclic compounds containing a seven-membered ring with at least one heteroatom, are of considerable interest in modern chemical synthesis. numberanalytics.com Their unique ring size and the inclusion of heteroatoms such as nitrogen, oxygen, or sulfur give rise to distinct electronic and steric properties. numberanalytics.com These characteristics make them valuable components in a wide array of applications, from pharmaceuticals and agrochemicals to materials science. numberanalytics.comnumberanalytics.com

The inherent three-dimensional character of seven-membered nitrogen heterocycles allows them to explore a vast conformational space, which is a significant advantage in drug discovery. bohrium.com This structural flexibility, however, also presents challenges in their synthesis, often requiring innovative catalytic methods and ring-closure reactions. numberanalytics.com Researchers are actively developing new synthetic pathways, including the use of transition metal catalysts like palladium and rhodium, to construct these complex molecular architectures with high efficiency and precision. numberanalytics.com

Overview of the 1,4-Diazepanone Scaffold: Structural Features and Research Interest

The 1,4-diazepanone scaffold is a specific type of seven-membered heterocycle containing two nitrogen atoms and a ketone group within the ring. This structure is of particular interest in medicinal chemistry due to its semi-rigid and compact diazepine (B8756704) ring, which allows for the spatial placement of various substituents. nih.gov The presence of hydrogen bond donors and acceptors, combined with intermediate lipophilicity, makes the 1,4-diazepanone framework a "privileged structure" in drug design. nih.govnih.gov

The biological activity of compounds containing this scaffold is highly dependent on the conformation of the 1,4-diazepine ring and the nature of its substituents. nih.gov Consequently, there is significant research focused on developing efficient synthetic methods to access a diverse range of 1,4-diazepanone derivatives. nih.govacs.org These methods often involve multi-component reactions or stereoselective approaches to create highly substituted and functionally diverse molecules. acs.orgnih.gov

Positioning of 4-Phenyl-1,4-diazepan-2-one within Heterocyclic Chemistry Research

This compound is a specific derivative within the broader class of 1,4-diazepanones. Its structure features a phenyl group attached to one of the nitrogen atoms in the diazepine ring. This particular compound serves as a valuable building block and a subject of study in its own right. The presence of the phenyl group can influence the compound's chemical reactivity and biological interactions.

Research into related structures, such as 1,4-benzodiazepines (where the diazepine ring is fused to a benzene (B151609) ring), has demonstrated a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative effects. semanticscholar.orgchemisgroup.usnih.gov While this compound itself is a simpler, non-fused system, it provides a fundamental scaffold for exploring the structure-activity relationships of this class of compounds.

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound and its analogues are primarily focused on several key areas:

Synthesis and Derivatization: Developing novel and efficient synthetic routes to the 1,4-diazepanone core and its derivatives. This includes exploring different starting materials, catalysts, and reaction conditions to achieve high yields and stereoselectivity. acs.orgacs.org

Structural Analysis: Characterizing the three-dimensional structure and conformational flexibility of the 1,4-diazepanone ring system. Techniques such as X-ray crystallography and computational modeling are employed to understand how different substituents affect the molecule's shape. researcher.life

Exploring Chemical Reactivity: Investigating the chemical properties of the scaffold, including its potential for further functionalization at various positions on the ring. acs.org

Biological Screening: Evaluating the potential of these compounds as leads in drug discovery. This involves screening for various biological activities, such as enzyme inhibition or receptor binding. For instance, a derivative, 4-(3-(1H-imidazol-1-yl)propanoyl)-6-hydroxy-1-phenethyl-1,4-diazepan-2-one, has shown moderate inhibitory activity against butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov

Compound Data

Compound NameMolecular FormulaMolecular Weight
This compoundC11H14N2O190.25 g/mol
4-Acetyl-1-phenyl-1,4-diazepan-2-oneC13H16N2O2232.28 g/mol
1,4-Diazepan-2-one (B1253349)C5H10N2O114.15 g/mol
DiazepamC16H13ClN2ONot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-9-13(8-4-7-12-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULYNFQIKMDEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Phenyl 1,4 Diazepan 2 One

Established Synthetic Routes for 4-Phenyl-1,4-diazepan-2-one Formation

The construction of the this compound scaffold primarily relies on cyclization strategies involving suitable acyclic precursors. These methods are designed to efficiently form the seven-membered ring with the desired substitution pattern.

Cyclization Reactions for Diazepanone Ring Construction

Intramolecular cyclization is the cornerstone for the synthesis of the 1,4-diazepan-2-one (B1253349) ring. A common and effective strategy involves the cyclization of an N-substituted amino acid derivative. For the synthesis of this compound, a key precursor is a derivative of N-(2-aminoethyl)-N-phenyl-β-alanine. The terminal amino group of the ethylenediamine (B42938) moiety can be induced to react with an activated carboxyl group at the terminus of the β-alanine portion, leading to the formation of the seven-membered lactam ring.

Another established route involves the reaction of N-phenylethylenediamine with an acrylic acid derivative. This Michael addition, followed by an intramolecular amidation, provides a direct pathway to the diazepanone ring. The choice of reagents and reaction conditions is crucial to favor the desired 7-membered ring closure over potential side reactions such as polymerization or the formation of smaller rings.

Precursor Chemistry and Reaction Conditions Optimization

The successful synthesis of this compound is highly dependent on the careful design and preparation of its acyclic precursors. A primary precursor, N-(2-aminoethyl)-N-phenylacetamide, can be synthesized through the acylation of N-phenylethylenediamine. Subsequent reaction with a suitable three-carbon electrophile, such as an acrylate (B77674) or a halopropionyl halide, can furnish the open-chain intermediate poised for cyclization.

The optimization of reaction conditions is critical for achieving high yields and purity of the final product. Key parameters that are often fine-tuned include:

Solvent: Aprotic solvents such as toluene, xylene, or dimethylformamide (DMF) are commonly employed to facilitate the intramolecular cyclization at elevated temperatures.

Temperature: The reaction temperature is a critical factor, with higher temperatures generally favoring the cyclization reaction. However, excessively high temperatures can lead to decomposition.

Catalyst: In some synthetic approaches, the use of a base or an acid catalyst can be beneficial. For instance, a non-nucleophilic base can be used to deprotonate the secondary amine, facilitating its nucleophilic attack on the ester or activated carboxyl group.

Below is a table summarizing typical reaction conditions for the cyclization step.

PrecursorReagent/CatalystSolventTemperature (°C)Yield (%)
Ethyl 3-(2-(phenylamino)ethylamino)propanoateSodium ethoxideEthanolRefluxModerate
N-(2-(phenylamino)ethyl)acrylamideHeatToluene110Good
3-Chloro-N-(2-(phenylamino)ethyl)propanamidePotassium carbonateDMF100Good

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Multi-Step Synthesis Strategies and Intermediate Derivatization

The synthesis of this compound can be embedded within a multi-step sequence that allows for the introduction of various functionalities on the core structure. A typical multi-step strategy commences with the functionalization of N-phenylethylenediamine. For example, one of the amino groups can be selectively protected, allowing for the controlled reaction of the other amino group.

Subsequent N-alkylation or N-acylation reactions on the protected intermediate can introduce diverse substituents. Deprotection followed by reaction with an appropriate three-carbon synthon and subsequent cyclization affords the desired substituted 1,4-diazepan-2-one. This approach provides a versatile platform for creating a library of analogs with varied substitution patterns.

Advanced Synthetic Approaches to Novel this compound Analogs

The development of novel analogs of this compound is driven by the need for compounds with tailored properties. Advanced synthetic methodologies focus on the efficient and selective introduction of functional groups at various positions of the diazepanone ring.

Exploration of Diverse Coupling and Functionalization Reactions

Modern synthetic organic chemistry offers a plethora of tools for the functionalization of heterocyclic scaffolds. For this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be envisioned for the derivatization of the phenyl ring, provided a suitable halo-substituted precursor is used.

Furthermore, the secondary amine within the diazepanone ring (at position 1) represents a key site for functionalization. N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide array of substituents, thereby modulating the physicochemical and biological properties of the molecule.

Chemo- and Regioselective Synthesis Challenges

A significant challenge in the synthesis of functionalized this compound analogs lies in achieving high levels of chemo- and regioselectivity. When multiple reactive sites are present in the precursor molecules, protecting group strategies are often necessary to ensure that the desired transformations occur at the intended positions.

For instance, in a precursor containing both a primary and a secondary amine, selective protection of one amine is crucial for the regioselective introduction of substituents. Similarly, in functionalization reactions on the final diazepanone ring, the presence of both an amide and a secondary amine requires careful selection of reagents and conditions to achieve chemoselective modification. The development of novel catalytic systems that can differentiate between these functional groups under mild conditions is an active area of research.

Green Chemistry Principles in 1,4-Diazepanone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,4-diazepanones to improve efficiency and reduce environmental impact. Key strategies include the use of environmentally benign solvents and catalysts, and the development of multicomponent reactions (MCRs).

One facile, green approach involves a three-component reaction of a diamine, a 1,3-diketone, and an aromatic aldehyde. researchgate.net This method has been successfully employed for the synthesis of dibenz nih.govresearchgate.netdiazepine-1-ones using oxalic acid as a catalyst in water, achieving good yields of 92–94%. researchgate.net The use of water as a solvent and a biodegradable catalyst like oxalic acid are hallmarks of a green synthetic protocol. researchgate.netnih.gov Similarly, catalysts such as lanthanum oxide (La₂O₃) and lanthanum hydroxide (B78521) (La(OH)₃) have been utilized as effective basic catalysts for the three-component synthesis of 1,4-benzodiazepine (B1214927) derivatives. researchgate.net These methods often take advantage of techniques like ultrasonication to accelerate reaction times and improve yields, sometimes in catalyst-free systems. nih.gov

The benefits of these green methodologies are summarized below:

Green Chemistry ApproachCatalyst/SolventKey AdvantagesReference
Three-Component ReactionOxalic Acid / WaterHigh yields, biodegradable catalyst, aqueous medium researchgate.net
Three-Component ReactionLa₂O₃ or La(OH)₃Heterogeneous catalyst, high efficiency researchgate.net
Multicomponent ReactionVitamin C / WaterUse of a natural catalyst, mild reaction conditions nih.gov
UltrasonicationCatalyst-free / WaterReduced reaction time, energy efficiency, high yields nih.gov

These approaches highlight a shift towards more sustainable practices in the synthesis of diazepine (B8756704) scaffolds, minimizing waste and avoiding hazardous reagents. nih.gov

Reactivity Profiles and Subsequent Chemical Transformations of the Diazepanone Core

The 1,4-diazepanone core is a versatile template for chemical modification. Its reactivity allows for ring-system alterations, functionalization of existing groups, and the introduction of diverse substituents to explore and optimize biological activity.

The seven-membered diazepanone ring can undergo strategic cleavage or rearrangement to yield different heterocyclic structures.

Ring-Opening Reactions: Ring-opening reactions provide a powerful method for introducing new functional groups that would be difficult to install directly. For instance, azetidine-fused 1,4-benzodiazepine compounds can undergo selective ring-opening of the strained four-membered azetidine (B1206935) ring. nih.govmdpi.com Treatment of N-methylated azetidinium intermediates with various nucleophiles leads to the formation of diverse 3-substituted 1,3,4,5-tetrahydro-2H-benzo[e] nih.govresearchgate.netdiazepin-2-ones. nih.gov This strategy demonstrates the cleavage of a C-N bond within the fused ring system to append functionalized side chains. nih.govmdpi.com

Below is a table summarizing the ring-opening of an activated azetidine-fused benzodiazepine (B76468) with different nucleophiles.

SubstrateNucleophileSolventProductYieldReference
8dNaN₃DMF3-(2-azidoethyl)-4,8-dimethyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govresearchgate.netdiazepin-2-one (9da)91% nih.gov
8dKCNDMF3-(2-cyanoethyl)-4,8-dimethyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govresearchgate.netdiazepin-2-one (9db)73% nih.gov
8dPhSNaDMF4,8-dimethyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] nih.govresearchgate.netdiazepin-2-one (9dc)95% nih.gov

Ring-Contraction Reactions: Conversely, the diazepine ring can be contracted to form smaller, five- or six-membered rings. A notable example is the enantioselective deprotonative ring contraction of N-protected benzo[e] nih.govresearchgate.netdiazepine-2,5-diones. nih.gov Upon deprotonation, these compounds rearrange to form quinolone-2,4-diones, providing a pathway to a different and potentially useful drug scaffold. nih.govresearchgate.net Such reactions can be categorized as anionic ring contractions, where an intermediate facilitates the rearrangement. wikipedia.orgharvard.edu Another pathway for ring contraction is the Wolff rearrangement of cyclic α-diazoketones, which proceeds through a carbenoid intermediate. harvard.edu

Both the phenyl ring and the diazepanone core can be subjected to a variety of functional group interconversions to fine-tune the molecule's properties.

On the diazepanone moiety, the nitrogen atoms are common sites for modification. N-alkylation, for example, can be readily achieved. The nitrogen at the 1-position of 4-phenyl-1,5-benzodiazepin-2-one has been alkylated with various long-chain alkyl halides using potassium carbonate as a base and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. nih.gov The amide carbonyl group can also be a site for reactions, such as reduction using agents like lithium aluminum hydride.

The C3 position of the diazepinone ring is another key site for functionalization. Alkylation of the corresponding enolate can introduce various side chains. scielo.br Furthermore, novel diazonium salt derivatives have been synthesized at the C3 position of 7-chloro-5-phenyl-1,3-dihydro-benzo[e] nih.govresearchgate.netdiazepin-2-one, demonstrating that this position can be activated for further chemical transformations. researchgate.net

Modifications to the phenyl ring are also crucial, although fewer examples are specific to the this compound core. In the broader benzodiazepine class, substitutions on the phenyl ring at the 5-position are critical for activity. chemisgroup.us Standard aromatic substitution reactions could theoretically be applied to the phenyl group at the 4-position of the title compound, depending on the existing substituents and reaction conditions.

Systematic derivatization of the this compound scaffold is essential for developing SAR probes to understand how different parts of the molecule interact with biological targets. SAR studies on the 1,4-benzodiazepine class have provided a general blueprint for such investigations. chemisgroup.us

Key positions for derivatization include:

The N1-position: Introducing small alkyl groups or other substituents can significantly alter pharmacological profiles.

The C3-position: Introduction of various alkyl, aryl, or functionalized side chains via methods like enolate alkylation allows for probing steric and electronic requirements at this position. scielo.br The synthesis of a family of 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position, derived from amino acids, has been used to probe anti-tubercular activity. rsc.org

The Phenyl Ring at N4: While the phenyl group itself is a key feature, introducing substituents (e.g., halogens, methoxy (B1213986) groups) onto this ring can modulate lipophilicity and electronic properties, which often impacts target binding.

Fusion of other rings: The diazepine ring can be fused with other heterocyclic rings to create conformationally restricted analogues, which can help in mapping the bioactive conformation. chemisgroup.us

By creating libraries of compounds with systematic variations at these positions, researchers can map the structural requirements for desired biological activity, leading to the identification of more potent and selective agents. researchgate.netchemisgroup.us

Molecular Structure, Stereochemistry, and Conformational Analysis

High-Resolution Spectroscopic Characterization for Structural Elucidation

Advanced NMR spectroscopy is a powerful tool for probing the solution-state conformation of molecules. For derivatives of 1,4-diazepan-5-one, proton NMR coupling constants and estimated dihedral angles have been instrumental in determining their preferred conformations. researchgate.net Studies on various r-2,c-7-diaryl-1,4-diazepan-5-ones have shown that these compounds tend to adopt a chair conformation with the alkyl and aryl groups in equatorial positions. researchgate.net The analysis of ¹H and ¹³C-NMR spectra, supported by techniques like DEPT, provides a complete assignment of signals to the corresponding atoms, which is fundamental for conformational analysis. researchgate.net In the context of intrinsically disordered proteins, which exist as an ensemble of interconverting structures, NMR is used to characterize these dynamic states. nih.gov While solution-state NMR provides population-weighted average chemical shifts, solid-state NMR under cryogenic conditions can reveal a distribution of chemical shifts, offering insights into the range of sampled conformations. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sa Both methods are based on molecular vibrations, but they differ in their fundamental principles and selection rules. ksu.edu.sa IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment of the molecule. ksu.edu.sa Conversely, Raman spectroscopy is based on the inelastic scattering of light, where the energy shift is related to the vibrational energy of the molecule and relies on a change in the molecule's polarizability. ksu.edu.sa

For diazepine (B8756704) derivatives, these techniques are highly informative. A strong absorption band in the IR spectrum around 1690 cm⁻¹ is typically attributed to the C=O stretching mode, while a strong line near 1610 cm⁻¹ in the Raman spectrum is assigned to the C=N stretch of the diazepine ring. nih.gov These characteristic vibrational features are crucial for identifying and differentiating such molecules. nih.gov The analysis of vibrational spectra is further enhanced by computational methods, such as periodic density functional theory (DFT) calculations, which can provide a near one-to-one match between calculated and observed bands, aiding in the unambiguous assignment of vibrational modes. mdpi.com

Table 1: Characteristic Vibrational Frequencies for Diazepine Derivatives

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
C=O Stretch~1690 (very strong) nih.gov
C=N Stretch~1610 (strong) nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org In electron impact (EI) ionization, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. nih.gov The abundance of these ions is related to their stability. nih.gov

For diazepine derivatives like diazepam, the molecular ion peak is typically observed in the mass spectrum. researchgate.net The fragmentation of these molecules can occur across the core structure. nih.gov Common fragmentation patterns for amines, a functional group present in 4-Phenyl-1,4-diazepan-2-one, are dominated by alpha-cleavage. libretexts.org In the case of benzodiazepines, the fragmentation can involve the cleavage of smaller functional groups, resulting in a larger number of high-mass ions. nih.gov For instance, the mass spectrum of diazepam shows a transition from m/z 285.2 to 193.1. researchgate.net The study of these fragmentation pathways provides valuable information for the structural elucidation of novel diazepine derivatives.

X-ray Crystallography for Solid-State Structural Determination

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. iucr.org For derivatives of 1,4-diazepan-5-one, hydrogen bonding plays a significant role in the crystal structure. nih.govresearchgate.net Specifically, N-H···O hydrogen bonds often lead to the formation of dimers. nih.govresearchgate.netnih.gov In some cases, additional C-H···O interactions are also observed. nih.govresearchgate.net

In a study of a related compound, C18H20N2O, the crystal packing was controlled by weak N—H···O, N—H···π, and C—H···π interactions. iucr.org The analysis of these interactions is crucial for understanding the supramolecular assembly of the crystal. Hirshfeld surface analysis can be employed to quantify the contributions of different intermolecular contacts to the crystal packing. nih.gov For example, in one 1,4-diazepane derivative, H···H, Cl···H/H···Cl, H···C/C···H, H···O/O···H, and C···Cl/Cl···C interactions were found to be the most significant. nih.gov

Table 2: Intermolecular Interactions in a Related Diazepane Derivative (C18H20N2O)

Interaction TypeDescriptionReference
N—H···OHydrogen bond iucr.org
N—H···πWeak interaction iucr.org
C—H···πWeak interaction iucr.org

The seven-membered 1,4-diazepanone ring can adopt several conformations, with the most common being the chair and boat forms. researchgate.netresearchgate.net X-ray crystallographic studies have shown that the specific conformation adopted can depend on the substituents on the ring. For instance, in one study of two related 1,4-diazepine derivatives, one adopted a chair conformation while the other was found in a boat conformation. researchgate.net

In many cases, the 1,4-diazepane ring prefers a chair conformation. researchgate.netnih.gov For example, a study of r-2,c-7-diaryl-1,4-diazepan-5-ones revealed a preference for a distorted chair conformation with equatorial orientation of the substituents. researchgate.net Similarly, the crystal structure of C19H20Cl2N2O showed that the seven-membered 1,4-diazepane ring adopts a chair conformation with the 4-chlorophenyl substituents in equatorial orientations. nih.gov The conformation of the diazepine ring in benzodiazepines is often a pseudo-symmetrical boat conformation. ufp.pt The specific conformation is important as it can influence the biological activity of the molecule. ufp.pt

Influence of Substituents on Crystal Structure and Packing

Substituents on the 1,4-diazepan-2-one (B1253349) scaffold play a critical role in dictating the crystal structure and the packing of molecules in the solid state. The nature and position of these substituents influence the intermolecular interactions that stabilize the crystal lattice.

Hirshfeld surface analysis of this chlorinated derivative provided a quantitative breakdown of the intermolecular contacts responsible for the crystal packing. iucr.orgiucr.org

Interaction TypeContribution to Crystal Packing (%)
H···H45.6
Cl···H/H···Cl23.8
H···C/C···H12.6
H···O/O···H8.7
C···Cl/Cl···C7.1

This data is based on the analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one and is illustrative of the types of interactions that can be expected for substituted this compound derivatives. iucr.orgiucr.org

Studies on other related diazepine systems, such as 1,4-benzodiazepines, have also shown that substituents significantly affect the crystal packing. For example, the introduction of different substituents on the phenyl ring can alter the torsion angle between the phenyl ring and the diazepine ring system. eurjchem.com In derivatives of 2,7-diphenyl-1,4-diazepan-5-one, symmetry-related molecules form dimers through N-H…O hydrogen bonds. nih.govresearchgate.net These interactions are fundamental in building the supramolecular architecture of these compounds.

Chiroptical Properties and Enantioselective Studies

The 1,4-diazepan-2-one ring, when in a non-planar conformation like a boat or chair, is inherently chiral, provided there are no other symmetry elements in the molecule. Even without a traditional stereocenter, these molecules can exist as a pair of rapidly interconverting conformational enantiomers.

Studies on similar 1,4-benzodiazepin-2-ones, such as diazepam, have shown that these molecules are chiral due to the boat-shaped conformation of the diazepine ring. researchgate.net At room temperature, they exist as a racemic mixture of these enantiomers which interconvert quickly. researchgate.net The energy barrier for this ring inversion can be determined, and for some benzodiazepines, it is in the range of 15-19 kcal/mol. researchgate.net

The presence of a substituent, particularly a chiral one, can influence the equilibrium between these conformers. For instance, a chiral center at the C-3 position of a 1,4-benzodiazepin-2-one can perturb the conformational equilibrium and favor one ring conformer over the other. researchgate.net This principle has been exploited in enantioselective synthesis, where the "chiral memory" of the benzodiazepine (B76468) ring is used to achieve high enantiomeric excess in alkylation reactions, even after the original chiral center is destroyed. researchgate.net

The chiroptical properties, such as circular dichroism (CD), are powerful tools for studying these chiral conformations and their interactions. The binding of prochiral 1,4-benzodiazepin-2-ones to macromolecules like human serum albumin (HSA) can induce a CD signal. researchgate.net The interpretation of these induced CD spectra suggests that the chirality of the binding site on the protein forces the flexible diazepine molecule to adopt a preferred conformation (e.g., an M- or P-helical conformation). researchgate.net This provides valuable information on the stereochemistry of the molecule in a chiral environment. researchgate.net

Given these precedents, this compound is expected to exhibit interesting chiroptical properties. The phenyl substituent at a chiral nitrogen atom would likely lead to distinct conformational preferences, and the molecule could potentially be resolved into its enantiomers at low temperatures or by using chiral chromatography.

Computational Chemistry and Theoretical Investigations of 4 Phenyl 1,4 Diazepan 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to find the lowest energy conformation, known as the optimized molecular geometry.

For derivatives of 1,4-diazepan-5-one, DFT calculations using the B3LYP functional with a 6–31G(d,p) basis set have been successfully used to optimize molecular geometries. nih.goviucr.org These calculations are crucial as they provide the foundational structure for all other computational analyses. For instance, in a study on the closely related compound 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered 1,4-diazepane ring was determined to adopt a chair conformation. nih.goviucr.orgiucr.org In this conformation, the substituent groups, such as the phenyl rings, typically occupy equatorial positions to minimize steric hindrance. iucr.org The geometry predicted by these computational methods often shows good agreement with experimental data obtained from X-ray crystallography. iucr.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller gap generally indicates higher reactivity. nih.gov

In a detailed computational study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a structural analog, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6–31G(d,p) level. nih.goviucr.org The analysis revealed that the electron density of the HOMO is primarily located on the diazepanone ring and one of the phenyl rings. nih.goviucr.org Conversely, the LUMO's electron density is delocalized and resides mainly over the other phenyl ring. nih.goviucr.org The calculated energies provide quantitative insight into the molecule's electronic behavior.

Table 1: Frontier Molecular Orbital Energies for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

Parameter Energy (eV)
EHOMO -6.4148
ELUMO -0.7333
ΔE (ELUMO - EHOMO) 5.6815

Data sourced from a study on a structural analog, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.goviucr.org

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These parameters help in quantifying the electrophilic and nucleophilic nature of a molecule. researchgate.netekb.eg Key parameters include ionization potential (IP), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (IP): IP ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (IP + A) / 2

Chemical Hardness (η): η = (IP - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

A high chemical hardness and a large HOMO-LUMO gap suggest that a molecule is chemically hard and less polarizable, indicating lower reactivity. iucr.orgnih.gov The electrophilicity index helps to quantify the ability of a species to accept electrons. ekb.eg These calculated parameters are invaluable for predicting how a molecule will behave in a chemical reaction. beilstein-journals.orgscielo.org.mx

Table 2: Calculated Chemical Reactivity Parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

Parameter Calculated Value (eV)
Ionization Potential (IP) 6.4148
Electron Affinity (A) 0.7333
Electronegativity (χ) 3.5740
Chemical Hardness (η) 2.8407
Chemical Softness (S) 0.1760

Data sourced from a study on a structural analog, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.goviucr.org

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green and yellow regions represent areas of intermediate or near-zero potential.

For diazepane derivatives, MEPS analysis typically shows the most negative potential (red) located around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. iucr.org The areas around hydrogen atoms, particularly those bonded to nitrogen, often show positive potential (blue), indicating them as sites for nucleophilic interaction. This analysis provides a clear picture of the molecule's reactivity landscape. nih.goviucr.org

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the seven-membered diazepane ring means that it can exist in multiple conformations. Exploring the conformational landscape is essential to identify the most stable, low-energy forms (energy minima) and the energy barriers between them.

For 1,4-diazepane derivatives, the chair conformation is frequently identified as the most stable. nih.goviucr.orgiucr.org However, other conformations like boat or twist-boat may also exist. Computational methods can map the potential energy surface to locate these different conformers and the transition states that connect them. researchgate.net In the stable chair form of substituted diazepanes, bulky substituents like a phenyl group tend to adopt an equatorial orientation to minimize steric strain. iucr.org

While quantum chemical calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. abo.fi

For diazepine-based compounds, MD simulations are particularly useful for studying their interactions with biological targets, such as GABAA receptors. nih.gov These simulations can reveal how the ligand binds, the stability of the ligand-receptor complex, and the key intermolecular interactions (like hydrogen bonds) that govern the binding process. nih.govchemisgroup.us This information is critical in the field of drug design. abo.fi

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, chemists can identify all possible stable conformations (local minima) and the transition states (saddle points) that represent the energy barriers for converting between these conformations. researchgate.netaps.org

Mapping the PES for a flexible molecule like 4-Phenyl-1,4-diazepan-2-one involves systematically changing key dihedral angles within the ring and calculating the energy at each point. This process reveals the lowest energy pathways for conformational changes. aps.org The resulting map provides a comprehensive understanding of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis serves as a powerful tool for visualizing and quantifying the intricate network of intermolecular interactions within the crystalline structure of this compound. This computational method effectively partitions the crystal space into regions associated with individual molecules, enabling a detailed examination of how each molecule interacts with its neighbors.

The analysis involves mapping the normalized contact distance (dnorm) onto the molecular surface. This property is derived from de (the distance from the surface to the nearest nucleus externally) and di (the distance to the nearest nucleus internally), and it is color-coded to highlight different types of interactions. Intense red spots on the Hirshfeld surface signify contacts that are shorter than the sum of the van der Waals radii, often indicative of hydrogen bonds. iucr.orgiucr.org Other intermolecular contacts are also visualized, providing a comprehensive picture of the crystal packing. iucr.org

A quantitative analysis of the Hirshfeld surface reveals the percentage contribution of various atomic contacts to the total surface area, offering insights into the nature and prevalence of intermolecular interactions. For a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the most significant contributions to the crystal packing were found to be from H···H (45.6%), Cl···H/H···Cl (23.8%), H···C/C···H (12.6%), and H···O/O···H (8.7%) interactions. iucr.orgiucr.org While the specific percentages for this compound may differ, a similar pattern of dominant H···H and C···H interactions is expected due to the molecular structure.

Beyond identifying and quantifying contacts, the energetic aspects of these interactions are crucial for understanding crystal stability. Interaction energies, calculated using theoretical methods, can be decomposed into electrostatic, dispersion, polarization, and exchange-repulsion components. iucr.org For similar diazepane derivatives, analysis has shown that the dispersion energy is often greater than the electrostatic energy, highlighting the significant role of van der Waals forces in the supramolecular architecture. iucr.orgiucr.org In some cases, the interaction energies for specific hydrogen bonds, such as O–H···N, have been calculated to be as strong as -7.82 kcal/mol. mdpi.com

Table 1: Illustrative Percentage of Intermolecular Contacts for a Diazepane Derivative

Interaction TypeContribution (%)
H···H45.6
Cl···H/H···Cl23.8
H···C/C···H12.6
H···O/O···H8.7
C···Cl/Cl···C7.1

Data is for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one and is presented for illustrative purposes. iucr.orgiucr.org

Table 2: Illustrative Interaction Energies for a Benzimidazole Derivative

Interaction TypeInteraction Energy (kcal/mol)
O–H···N-7.82
O–H···O~ -5.5
N–H···O~ -5.5
C–H···O-4.5

Data is for 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and is presented for illustrative purposes. mdpi.com

A critical step in validating computational models is the comparison of theoretically calculated geometrical parameters (bond lengths and angles) with experimental data obtained from X-ray crystallography. For derivatives of 1,4-diazepan-5-one, studies have consistently shown a good agreement between the geometry optimized by Density Functional Theory (DFT) and the experimental solid-phase structure. nih.goviucr.org

Slight discrepancies between the theoretical (gas phase) and experimental (solid state) values are expected. nih.goviucr.org These differences arise because the theoretical calculations typically model an isolated molecule, whereas the experimental data reflects the molecule's conformation within a crystal lattice, where it is influenced by intermolecular forces. nih.goviucr.org The close correlation between the calculated and observed parameters, however, lends confidence to the reliability of the computational methods employed. nih.goviucr.org

Table 3: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) and Angles (°) for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

ParameterExperimental (X-ray)Theoretical (DFT)
Bond Lengths (Å)
N1—C71.354 (3)1.371
C7—O51.233 (3)1.229
N4—C51.341 (3)1.365
Bond Angles (°)
C2—N1—C7124.2 (2)122.9
O5—C7—N1122.9 (2)123.1
C3—N4—C5125.7 (2)127.3

Data is for a related diazepane derivative and is presented for illustrative purposes. nih.goviucr.org

Structure Activity Relationship Sar Studies at the Molecular and Sub Molecular Level Non Clinical Focus

Design and Synthesis of Chemically Modified Diazepanone Analogs for SAR Probing

The systematic modification of the 4-Phenyl-1,4-diazepan-2-one scaffold is crucial for probing its structure-activity relationships. The synthesis of analogs generally involves multi-step processes, starting from commercially available precursors. A common strategy for creating a library of analogs is to introduce a variety of substituents at key positions on the phenyl ring and the diazepane nucleus.

For instance, derivatives can be synthesized by reacting appropriately substituted anilines with suitable cyclizing agents to form the diazepanone ring. Modifications on the phenyl ring are typically introduced by starting with substituted anilines, while changes to the diazepane ring can be accomplished through reactions at the nitrogen atoms or the carbonyl group. The purity and structure of these synthesized analogs are then rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

A series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives were designed and synthesized to probe their interaction with specific biological targets. The core intermediate, 2-(1,4-Diazepan-1-yl)-N-phenylacetamide, was coupled with a variety of carboxylic acids, demonstrating a versatile synthetic route to a diverse set of analogs.

Influence of Substituent Effects on Core Chemical Properties

The addition of different chemical groups (substituents) to the core structure of this compound can significantly alter its electronic and steric properties, thereby influencing its reactivity, stability, and conformational preferences.

Electronic Effects on Reactivity and Stability

The electronic nature of substituents on the phenyl ring can modulate the electron density across the entire molecule. Electron-withdrawing groups (EWGs), such as nitro (NO₂) or halo (F, Cl, Br) groups, can decrease the electron density on the phenyl ring. This can impact the reactivity of the aromatic ring and the adjacent nitrogen atom. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (OCH₃) or methyl (CH₃) groups, can increase the electron density.

Theoretical studies on related 1,4-benzodiazepine (B1214927) structures have shown that the presence of an electronegative substituent at certain positions can significantly alter the charge distribution and the electrostatic potential of the molecule. These electronic perturbations can influence the molecule's ability to participate in key interactions, such as hydrogen bonding and pi-stacking.

Steric Effects on Conformational Preferences and Molecular Recognition

The introduction of bulky substituents can favor certain conformations over others, which in turn can affect how the molecule fits into a binding site on a biological target. For example, a bulky group on the phenyl ring could hinder the rotation of the ring, locking the molecule into a specific conformation. Studies on related diazepine (B8756704) derivatives have demonstrated that the diazepine ring system can adopt different conformations depending on the substitution pattern. In some cases, the introduction of a substituent can stabilize a particular conformer, which may be the active conformation for biological interaction.

Fundamental Insights into Molecular Recognition through In Vitro Binding Studies

In vitro binding assays are instrumental in understanding how a ligand (in this case, a this compound analog) interacts with its molecular target. These studies can reveal the strength of the interaction (affinity) and provide insights into the specific forces driving the binding event.

Mechanism of Ligand-Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The binding of a ligand to its target is a complex interplay of various non-covalent interactions:

Hydrogen Bonding: The carbonyl oxygen and the nitrogen atoms in the diazepanone ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are highly directional and contribute significantly to binding affinity and specificity.

Hydrophobic Interactions: The phenyl ring and any alkyl substituents are nonpolar and can engage in favorable hydrophobic interactions with nonpolar regions of a binding pocket, effectively squeezing out water molecules.

Pi-Stacking: The aromatic phenyl ring can interact with other aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a binding site through pi-stacking interactions. These can be face-to-face or edge-to-face arrangements.

Docking studies of related diazepanone derivatives have suggested the importance of such interactions. For instance, the phenyl group can occupy a specific pocket and interact via π-π stacking interactions.

Conformational Changes Induced by Ligand-Target Binding

The process of a ligand binding to its target is often dynamic. The initial interaction can induce conformational changes in both the ligand and the target, a concept known as "induced fit." This mutual adaptation can lead to a more stable and higher-affinity complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to deduce the relationship between the chemical structure of a compound and its biological activity or a specific chemical property. nih.govbiointerfaceresearch.com These models are predicated on the principle that the structural or physicochemical properties of a molecule dictate its activities. chemisgroup.us Consequently, by establishing a robust mathematical correlation for a group of related compounds, the activity or property of new, untested compounds, such as this compound, can be predicted.

The development of a QSAR model is a systematic process involving several key stages. biointerfaceresearch.com It begins with the compilation of a dataset of structurally similar molecules with experimentally determined values for the property of interest. For this compound, this would involve a series of related 1,4-diazepan-2-one (B1253349) derivatives. Subsequently, molecular descriptors—numerical values that quantify various aspects of a molecule's structure—are calculated for each compound in the series. nih.gov These descriptors can be categorized into several classes, including constitutional, topological, physicochemical, and quantum-chemical descriptors.

A mathematical model is then generated, typically using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to correlate the molecular descriptors with the observed activity. nih.govnih.gov The final and most critical step is the rigorous validation of the model to ensure its statistical significance and predictive power for new compounds not included in the initial training set. nih.gov

Detailed Research Findings

While specific QSAR models focused exclusively on this compound are not prevalent in existing literature—as QSAR studies require a dataset of multiple compounds to establish a correlative relationship—we can infer the process and relevant findings from studies on analogous structures like 1,4-benzodiazepines. chemisgroup.usacs.org

Research on benzodiazepine (B76468) derivatives has successfully generated predictive QSAR models for activities such as binding affinity to GABA-A receptors. nih.govhud.ac.uk In these studies, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive capability. nih.gov

For a hypothetical QSAR model involving this compound, relevant molecular descriptors would be calculated. These descriptors quantify properties believed to influence the compound's behavior. For instance, lipophilicity (often represented by logP), molecular weight, and polar surface area are crucial for predicting a molecule's ability to cross biological membranes. nih.gov Steric descriptors like molar refractivity and electronic descriptors derived from quantum chemical calculations provide insight into how the molecule might interact with a biological target. nih.gov

A study on a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides developed a 3D-QSAR model that yielded statistically significant results, indicating a robust predictive model. openpharmaceuticalsciencesjournal.com Such a model for a series including this compound would allow for the prediction of its receptor binding affinity or other chemical properties based on its unique structural features.

The resulting QSAR equation provides a quantitative measure of how each descriptor contributes to the predicted activity. For example, a positive coefficient for a descriptor like logP would suggest that increasing lipophilicity enhances the predicted activity, whereas a negative coefficient would indicate the opposite.

Data Tables

To illustrate the application of QSAR to this compound, the following tables represent the type of data that would be generated and analyzed in a typical study.

Table 1: Hypothetical Molecular Descriptors for a Series of 1,4-Diazepan-2-one Derivatives

This table shows a selection of calculated descriptors for a hypothetical set of compounds, including the target compound, which would form the basis of the QSAR model.

CompoundlogP (Lipophilicity)MW (Molecular Weight)TPSA (Topological Polar Surface Area)MR (Molar Refractivity)
This compound 1.85 190.25 41.13 56.78
Derivative A2.15204.2841.1361.40
Derivative B1.90224.7041.1361.73
Derivative C2.55236.3150.3665.89
Derivative D1.35206.2561.3658.12

Table 2: Statistical Validation of a Hypothetical QSAR Model

This table presents the common statistical parameters used to validate a QSAR model's robustness and predictive power. A high value for r² (goodness-of-fit) and Q² (predictive ability) is desirable. nih.govnih.gov

ParameterDescriptionValue
r² (Correlation Coefficient) Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s).0.85
Q² (Cross-validated r²) A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out).0.72
F-statistic A statistical test to assess the overall significance of the regression model.55.6
Standard Error of Estimate (SEE) Measures the dispersion of the data points around the regression line.0.21

These tables demonstrate how quantitative data derived from molecular structures are used to build and validate a predictive model. The model could then be applied to virtually designed analogs of this compound to estimate their properties before undertaking their actual chemical synthesis, thereby streamlining the discovery process.

Advanced Applications and Mechanistic Insights Beyond in Vivo Systems

Role as a Synthetic Intermediate in Complex Heterocyclic Synthesis

The structural framework of 4-phenyl-1,4-diazepan-2-one is a key starting point for the generation of more complex molecules. Its inherent chemical properties allow for extensive functionalization, making it a valuable precursor in the synthesis of diverse heterocyclic compounds.

Building Block for Diverse Diazepine (B8756704) Derivatives

The 1,4-diazepine core is a prominent feature in numerous therapeutic agents, and the this compound structure is frequently used to create extensive libraries of derivatives. nih.govnih.gov Synthetic strategies often involve modifying the core structure to enhance biological activity. For instance, a new series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives were designed and synthesized as potential inhibitors for the falcipain-2 enzyme. researchgate.netarabjchem.org This synthesis was achieved by coupling the key intermediate, 2-(1,4-Diazepan-1-yl)-N-phenylacetamide, with various carboxylic acids, demonstrating the utility of the diazepan-one backbone as a scaffold for creating compounds with diverse functionalities. arabjchem.org

Furthermore, multicomponent reactions have been employed to expedite the creation of diverse 1,4-benzodiazepine (B1214927) scaffolds, highlighting the versatility of this chemical family in combinatorial chemistry. nih.gov Facile and efficient methods have been developed for synthesizing functionalized 1,4-benzodiazepine derivatives under mild conditions, which can be further modified. mdpi.com These approaches underscore the role of the diazepine ring system as a foundational element for producing a wide spectrum of derivatives with varied pharmacological profiles. nih.govmdpi.com

Precursor to Structurally Diverse Scaffolds

Beyond simple derivatization, the this compound framework can serve as a precursor to fundamentally different structural scaffolds through more complex chemical transformations. A notable example involves the synthesis of azetidine-fused 1,4-benzodiazepine compounds. These fused systems can undergo subsequent ring-opening reactions of the four-membered azetidine (B1206935) ring when treated with various nucleophiles. This process yields a range of 1,4-benzodiazepine derivatives with diverse side chains, such as those containing azido, cyano, or phenylthio groups, demonstrating a sophisticated use of the initial scaffold to access novel chemical space. mdpi.com Such synthetic routes showcase the transformation of the diazepine core into more intricate molecular architectures, expanding its application beyond that of a simple building block.

Mechanistic Studies of In Vitro Biochemical Interactions

The this compound scaffold is central to molecules that interact with various biological targets. In vitro studies provide crucial insights into the specific mechanisms of these interactions at a molecular level, including enzyme inhibition and receptor binding.

Enzyme Inhibition Mechanism in vitro (e.g., Falcipain-2, Cathepsin B)

Derivatives of this compound have been extensively investigated as inhibitors of cysteine proteases, which are crucial drug targets for various diseases.

Falcipain-2 Inhibition: Falcipain-2, a cysteine protease of Plasmodium falciparum, is a key target for antimalarial drugs. nih.govnih.gov A series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives have been designed based on the pharmacophoric requirements of falcipain-2 inhibitors. researchgate.netwisdomlib.org In vitro assays using a recombinant falcipain-2 enzyme demonstrated that several of these compounds exhibit significant inhibitory activity. researchgate.netarabjchem.org Computational studies on related α,β-unsaturated benzo Current time information in Bangalore, IN.nih.govdiazepin-2-one inhibitors suggest a mechanism involving the formation of an irreversible covalent Michael adduct with the Cys42 thiol group in the active site of Falcipain-2. nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of this compound Derivatives Against Falcipain-2 researchgate.net
Compound IDSubstituent on Benzoyl Group% Inhibition at 10 µM
5b4-Chloro>60%
5g2-Nitro>60%
5h3-Nitro>60%
5j4-Nitro>60%
5k4-Methyl>60%

Cathepsin B Inhibition: Cathepsin B is a lysosomal protease implicated in cancer progression. nih.gov Palladacycle complexes derived from 1,4-benzodiazepin-2-ones have shown promising in vitro inhibitory activity against bovine cathepsin B, with IC₅₀ values in the low micromolar range. mdpi.comresearchgate.net This indicates that the benzodiazepine (B76468) scaffold, a close relative of this compound, can be utilized to develop potent enzyme inhibitors for cancer therapy. mdpi.com

Receptor Binding Profile Analysis in vitro (e.g., GABAergic system at a chemical interaction level)

The most well-known targets for diazepine-based compounds are the γ-aminobutyric acid type A (GABAₐ) receptors in the central nervous system. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. acs.org The classical benzodiazepine binding site is located at the interface between the α and γ subunits (α+/γ-). nih.govnih.gov

In vitro binding studies and computational docking have revealed detailed insights into the chemical interactions between diazepine derivatives and the GABAₐ receptor. The binding is highly dependent on the conformation of the seven-membered diazepine ring and the nature of its substituents. nih.gov Two primary binding modes, often referred to as BM I and BM II, have been proposed based on computational models, differing in the orientation of the ligand within the binding pocket. nih.gov Mutational studies have identified key amino acid residues within the binding site that are crucial for ligand recognition and affinity. For example, residues such as α1-His101, α1-Tyr159, and γ2-Phe77 are known to be critical for the interaction. nih.gov The interaction of ligands with these residues stabilizes a receptor conformation that enhances the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.

Table 2: Key Amino Acid Residues in the GABAₐ Receptor Benzodiazepine Binding Site nih.gov
SubunitResidueLoopRole in Binding
α1His101Loop AMajor site for photoaffinity labeling with flunitrazepam; confirmed proximity via DZ-NCS.
α1Tyr159-Interacts with para-substituents on the C5 phenyl ring.
α1Tyr209Loop CIdentified as proximal to the binding site via photoaffinity labeling.
γ2Phe77-Mutation interferes with phenyl ring substitutions, indicating proximity.
γ2Ala79-Used in mutational studies to infer ligand positioning.

Interactions with Nucleic Acids or Other Biomolecules in vitro (e.g., as probes)

While primarily known for targeting receptors and enzymes, derivatives of the this compound scaffold have also been studied for their interactions with other significant biomolecules in vitro.

Interaction with Nucleic Acids: A study investigating Schiff bases of 7-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one explored their function as DNA-binding compounds. In vitro analysis using absorption and emission data confirmed the binding ability of these complexes with DNA, with thermodynamic parameters suggesting that the interactions were spontaneous. researchgate.net This indicates that the diazepine scaffold can be engineered to target nucleic acids.

Interaction with Other Proteins: The versatility of the scaffold is further demonstrated by the development of a covalent ligand for the PRYSPRY substrate-binding domain of the E3 ligase TRIM25. rcsb.org The identified ligand, 2-chloro-1-[4-(3-methyl-4-phenyl-phenyl)carbonyl-1,4-diazepan-1-yl]ethanone, is a direct derivative of the core structure. An X-ray crystal structure confirmed its covalent binding, and in vitro assays showed that the ligand could enhance the auto-ubiquitination activity of TRIM25. This research opens avenues for using such derivatives as molecular probes or as components in heterobifunctional molecules for targeted protein degradation. rcsb.org

Applications in Supramolecular Chemistry and Material Science

Development of Functional Materials or Probes

Similarly, the application of this compound in the development of functional materials or as a molecular probe has not been described in published research. The incorporation of organic molecules into materials to impart specific functions—such as fluorescence, conductivity, or catalytic activity—is a significant area of materials science. Likewise, the design of molecular probes for detecting specific analytes or imaging biological processes often relies on tailored organic structures. To date, this compound has not been identified as a component in such materials or probes.

Future Directions and Emerging Research Avenues for 4 Phenyl 1,4 Diazepan 2 One

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For 4-phenyl-1,4-diazepan-2-one, future research is likely to focus on developing greener, more efficient, and economically viable synthetic pathways. Current strategies often rely on multi-step sequences that may involve harsh reagents and generate significant waste.

Future synthetic approaches are expected to prioritize atom economy and reduce the environmental impact, often measured by the E-factor (environmental factor). bohrium.com Continuous-flow chemistry, for instance, offers a promising alternative to traditional batch processing, enabling better control over reaction parameters, improved safety, and reduced solvent usage. bohrium.com The application of such techniques to the synthesis of diazepam, a related benzodiazepine (B76468), has demonstrated a significant reduction in the E-factor, a success that could be replicated for this compound. bohrium.com

Moreover, the development of catalytic methods for the key bond-forming steps in the synthesis of the diazepanone core is a critical area of research. This includes the exploration of earth-abundant metal catalysts and organocatalysts to replace more expensive and toxic heavy metals. The use of retrosynthetic analysis can aid in identifying more convergent and efficient synthetic routes from readily available starting materials. ajrconline.org

Exploration of Unconventional Reactivity and Catalytic Transformations

Beyond its synthesis, the exploration of the unconventional reactivity of the this compound scaffold can open doors to novel molecular architectures. The lactam functionality within the diazepanone ring presents a site for various chemical transformations. scbt.com For instance, the development of methods for the selective functionalization of the C-H bonds on the diazepine (B8756704) ring or the phenyl substituent would provide rapid access to a diverse library of derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been successfully applied to related benzodiazepine systems to introduce new substituents. mdpi.com Similar strategies could be developed for this compound, allowing for late-stage diversification of the molecule. Furthermore, the exploration of ring-opening and ring-expansion reactions could lead to the synthesis of entirely new heterocyclic systems with potentially interesting biological properties. The use of the diazepanone as a building block in more complex molecular constructions is another promising avenue.

Advanced Computational Modeling for Predictive Chemical Design

Advanced computational modeling is poised to play an increasingly important role in guiding the future design of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR modeling can be employed to understand the relationship between the chemical structure of these compounds and their biological activity. acs.orgresearchgate.net These models can help in predicting the activity of virtual compounds before they are synthesized, thereby saving time and resources. acs.org

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the seven-membered diazepine ring and how it interacts with biological targets. acs.org Such studies can aid in the rational design of more potent and selective ligands. acs.org Computational methods can also be used to predict the reactivity of different positions on the this compound scaffold, guiding the development of new synthetic reactions. researchgate.net For instance, density functional theory (DFT) calculations can be used to predict reaction barriers and identify the most favorable reaction pathways. researchgate.net

Integration with High-Throughput Screening for Chemical Probe Discovery

High-throughput screening (HTS) is a powerful tool for discovering new biologically active compounds. nih.gov The synthesis of a library of derivatives based on the this compound scaffold, coupled with HTS, could lead to the identification of novel chemical probes for various biological targets. These probes can be invaluable tools for studying cellular processes and validating new drug targets.

The integration of HTS with combinatorial chemistry techniques allows for the rapid generation and screening of large numbers of compounds. nih.gov The development of efficient and automated synthesis methods for this compound derivatives would be crucial for the success of such an approach. Furthermore, the use of sophisticated screening technologies, such as laser nephelometry for determining aqueous solubility, can streamline the drug discovery process. nih.gov

Investigation of Multi-component Reactions for Complex Diazepanone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to the synthesis of complex molecules. nih.govfrontiersin.org The investigation of MCRs for the synthesis of complex diazepanone structures is a highly promising area of future research. MCRs, such as the Ugi and Passerini reactions, can be used to rapidly generate libraries of diverse compounds from simple starting materials. nih.govmdpi.com

The development of novel MCRs that can construct the 1,4-diazepan-2-one (B1253349) core in a single step would be a significant advancement. This would not only simplify the synthesis of these compounds but also allow for the introduction of multiple points of diversity in a single operation. The use of isocyanide-based MCRs, for example, has proven to be a powerful strategy for the synthesis of a wide range of heterocyclic compounds. mdpi.com

Q & A

Q. What are the foundational synthetic routes for 4-Phenyl-1,4-diazepan-2-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically begins with a benzodiazepine core functionalized via acylation or nucleophilic substitution. For example, acylation using phenylacetyl chloride under basic conditions (e.g., triethylamine) at 0–5°C can introduce the phenyl group. Optimization involves varying solvents (e.g., dichloromethane vs. THF), reaction temperatures, and catalyst concentrations. Reaction progress should be monitored via TLC or HPLC to identify ideal quenching points. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm) as key signals.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 285.1).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm).
    Cross-referencing with databases like PubChem ensures consistency .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters for synthesizing this compound?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature (X1_1), catalyst loading (X2_2), and solvent polarity (X3_3). For example:
  • Low/High Levels : X1_1 = 25°C vs. 60°C; X2_2 = 0.5 mol% vs. 2.0 mol%; X3_3 = DCM vs. DMF.
    Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. Central composite designs further refine optimal conditions. Software like COMSOL Multiphysics can model kinetic data to predict outcomes .

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental receptor activity data for this compound?

  • Methodological Answer :
  • Validation : Cross-check docking simulations (e.g., AutoDock Vina) with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure actual binding constants.
  • Error Analysis : Assess force field accuracy in molecular dynamics simulations. Adjust parameters (e.g., solvation models) to align with experimental IC50_{50} values.
  • Multi-Method Integration : Combine QM/MM (quantum mechanics/molecular mechanics) with experimental mutagenesis studies to pinpoint steric/electronic mismatches .

Q. How should researchers design experiments to evaluate the biological activity of this compound while minimizing confounding variables?

  • Methodological Answer :
  • Blind Protocols : Use randomized, double-blind assays for receptor-binding studies (e.g., GABAA_A receptor assays).
  • Controls : Include positive controls (e.g., diazepam) and vehicle-only negatives.
  • Replicates : Triplicate measurements with error bars (SD/SE) to ensure reproducibility.
  • Data Integration : Pair LC-MS/MS metabolite profiling with electrophysiological recordings to correlate pharmacokinetics and dynamic effects .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Y=Bottom+(TopBottom)/(1+10LogEC50X)Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{\text{LogEC}_{50} - X})) using tools like GraphPad Prism.
  • Bootstrap Analysis : Estimate confidence intervals for EC50_{50} values.
  • Multivariate Analysis : PCA (principal component analysis) identifies outliers in high-throughput screening datasets .

Data and Methodological Integration

Q. How can machine learning models enhance the prediction of synthetic pathways for this compound derivatives?

  • Methodological Answer :
  • Dataset Curation : Compile reaction data (yields, conditions) from PubChem and Reaxys.
  • Model Training : Use gradient-boosted trees (XGBoost) or neural networks to predict optimal catalysts/solvents.
  • Validation : Compare AI-predicted routes with literature methods (e.g., acylation vs. Suzuki coupling) for accuracy.
  • Active Learning : Iteratively update models with new experimental data to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.